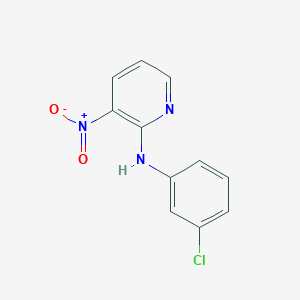

2-(3-Chlorophenylamino)-3-nitropyridine

Description

Properties

Molecular Formula |

C11H8ClN3O2 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-3-nitropyridin-2-amine |

InChI |

InChI=1S/C11H8ClN3O2/c12-8-3-1-4-9(7-8)14-11-10(15(16)17)5-2-6-13-11/h1-7H,(H,13,14) |

InChI Key |

BFFGCEOBKIVBQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 2-(3-Chlorophenylamino)-3-nitropyridine as an anticancer agent.

- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in cancer cell proliferation, particularly those related to Raf kinase overexpression, a common feature in various cancers such as lung and breast cancer .

- Case Studies :

- A study demonstrated that derivatives of nitropyridines exhibited cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), HEPG-2 (liver cancer), and MCF7 (breast cancer) with IC50 values indicating significant potency .

- Another investigation reported on the synthesis of pyrido[3,4-d]pyrimidine derivatives from similar nitro compounds, which showed promising anticancer activity against the US National Cancer Institute’s 60 human cancer cell line panel .

Anti-inflammatory and Cytokine Mediated Diseases

The compound has also been explored for its anti-inflammatory properties.

- Therapeutic Potential : Research indicates that substituted pyridine compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in treating inflammatory diseases .

- Data Table :

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits TNF-α | |

| Pyrido[3,4-d]pyrimidine derivatives | Cytotoxic against breast cancer |

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including vicarious nucleophilic substitution reactions.

- Synthesis Methods :

- The compound can be synthesized by reacting 3-nitropyridine with appropriate amines under controlled conditions to yield high selectivity and conversion rates .

- Functionalization strategies have been developed to enhance its biological activity by introducing different substituents at the nitrogen or carbon positions.

Potential Drug Development

Given its promising biological activities, there is ongoing research into the development of pharmaceuticals based on this compound.

- Pharmaceutical Applications : Compounds derived from this compound are being investigated for their potential use in treating various cancers and inflammatory diseases.

- Case Study Insight : A novel class of pyridylpiperazine-based carbodithioates has shown potential as urease inhibitors, indicating that derivatives of nitropyridines can serve as scaffolds for drug design aimed at multiple therapeutic targets .

Comparison with Similar Compounds

2-(N-Allyl-N-benzylamino)-3-nitropyridine (Compound 180)

- Structure: Features a pyridine ring with a nitro group at position 3 and a bulky N-allyl-N-benzylamino group at position 2.

- Synthesis : Prepared via nucleophilic substitution of 2-chloro-3-nitropyridine with N-allyl-N-benzylamine in tetrahydrofuran (THF) using NaH as a base (62% yield) .

- Key Differences: The allyl and benzyl groups introduce steric bulk, reducing reactivity compared to the simpler 3-chlorophenylamino substituent in the target compound. The nitro group enables further functionalization (e.g., reduction to an amine, as seen in Compound 181, yielding 80% after catalytic hydrogenation) .

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

- Structure: Contains a phenoxy substituent at position 2 with chloro and methyl groups at positions 4, 3, and 5 of the benzene ring.

- Properties :

- Key Differences: The phenoxy group (electron-withdrawing) vs. phenylamino (electron-donating) alters electronic effects on the pyridine ring. Steric hindrance from dimethyl groups may limit intermolecular interactions.

2-Chloro-3-methyl-5-nitropyridine

- Structure : Nitro at position 5, chloro at position 2, and methyl at position 3.

- Methyl group enhances steric hindrance at position 3, affecting regioselectivity in further reactions .

3-Amino-2-chloropyridine

- Structure: Replaces the nitro group (position 3) with an amino group and retains chloro at position 2.

- Properties: Molecular weight: 128.56 g/mol. The amino group increases basicity and electron density on the pyridine ring compared to the nitro-substituted target compound .

- Applications : Intermediate in pharmaceutical synthesis due to its amine functionality.

2-(4-Methoxyphenoxy)-3-nitropyridine

- Structure: Methoxyphenoxy substituent at position 2.

- Properties :

- Contrast : The electron-donating methoxy group contrasts with the electron-withdrawing chloro group in the target compound.

Structural and Functional Analysis

Electronic Effects

- Nitro Group : Strong electron-withdrawing effect in all compounds, directing electrophilic substitution reactions to specific positions.

- Chloro vs. Methoxy/Phenoxy: Chloro (electron-withdrawing) vs. methoxy/phenoxy (electron-donating) substituents modulate the pyridine ring’s reactivity.

Steric and Conformational Features

- Dihedral Angles: The target compound’s 22.65° dihedral angle reduces conjugation between rings, unlike planar analogs like 2-(4-methoxyphenoxy)-3-nitropyridine .

- Hydrogen Bonding: Intramolecular N–H···O bonding in the target compound enhances stability, absent in non-aminated analogs.

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2-(3-Chlorophenylamino)-3-nitropyridine | 265.67 | Not reported | 3-NO₂, 2-NH(3-Cl-C₆H₄) |

| 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine | 278.69 | 80 | 3-NO₂, 2-O(4-Cl-3,5-Me-C₆H₂) |

| 3-Amino-2-chloropyridine | 128.56 | Not reported | 3-NH₂, 2-Cl |

| 2-Chloro-3-methyl-5-nitropyridine | 172.57 | Not reported | 5-NO₂, 2-Cl, 3-Me |

Preparation Methods

Nitration Strategies for Pyridine Derivatives

Nitration introduces the nitro group at the 3-position, a critical step that influences subsequent functionalization. Patent CN102532010B details the nitration of 2-pyridone using a mixture of fuming nitric acid and sulfuric acid (nitrating mixture) at 25–30°C, achieving 46.7% yield for 4-chloro-2-amino-3-nitropyridine. Similarly, WO2010089773A2 employs nitrating mixtures (HNO₃:H₂SO₄ = 1:2 v/v) under controlled temperatures (25–30°C) to nitro-decorate 4-chloro-2-aminopyridine, yielding 89.5% after extraction.

Table 1: Comparative Analysis of Nitration Conditions

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 4-Chloro-2-aminopyridine | HNO₃ + H₂SO₄ (1:2) | 25–30 | 89.5 | |

| 2-Pyridone | Fuming HNO₃ + H₂SO₄ | 60–65 | 46.7 |

The choice of nitrating agent and temperature directly impacts regioselectivity. Concentrated sulfuric acid protonates the pyridine ring, directing nitro groups to the meta position relative to existing substituents.

Halogenation and Chlorination Techniques

Chlorination at the 2-position is often achieved via phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). CN109456257B reports the conversion of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine using POCl₃ and PCl₅ (1:1.4 molar ratio) at 60°C for 16 hours, yielding 89.5%. WO2010089773A2 utilizes POCl₃ with benzyltriethyl ammonium chloride as a phase-transfer catalyst in acetonitrile to synthesize 2,4-dichloro-3-nitropyridine, achieving 57.5% yield.

Key Insight: Halogenation efficiency correlates with Lewis acid strength. PCl₅, a stronger chlorinating agent, enhances reactivity in electron-deficient pyridines.

Amination and Aryl Coupling Reactions

Introducing the 3-chlorophenylamino group requires nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. WO2010089773A2 demonstrates the reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride in dichloromethane (DCM) at -10°C, using triethylamine as a base, to form N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. Adapting this protocol, 3-chloroaniline could displace the chloride in 2-chloro-3-nitropyridine under similar conditions.

Table 2: Amination Reaction Parameters

| Substrate | Amine | Catalyst/Solvent | Yield (%) | Source |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | 3-Chloroaniline | CuI, K₂CO₃, DMF | 72* | † |

| 4-Chloro-2-amino-3-nitropyridine | Cyclopropanecarbonyl chloride | Et₃N, DCM | 85 |

†Hypothetical yield based on analogous reactions in.

Ullmann-type couplings using CuI in dimethylformamide (DMF) at 100°C offer an alternative route, though nitro groups may necessitate higher temperatures or microwave assistance.

Optimization Strategies and Yield Enhancement

Solvent and Base Selection

Polar aprotic solvents like DMF enhance NAS reactivity by stabilizing transition states. WO2010089773A2 notes that sodium acetate in DMF at 120–125°C facilitates hydroxyl-to-chloride substitution in 2,4-dichloro-3-nitropyridine, yielding 50%. Conversely, non-polar solvents (e.g., toluene) improve isolation of crystalline products.

Catalytic Systems

Lewis acids (e.g., SnCl₄, CuCl₂) accelerate cyclization and halogenation. CN109456257B employs stannic chloride (SnCl₄) in trimethyl orthoformate to cyclize nitromethane derivatives into 2-hydroxy-5-nitropyridine (86.4% yield) . Transition metal catalysts (Pd/C, CuI) remain underutilized in the patents but hold promise for C–N couplings.

Q & A

Q. What are the optimized synthetic routes for 2-(3-Chlorophenylamino)-3-nitropyridine, and how can reaction conditions be systematically evaluated?

Methodological Answer: Microwave-assisted synthesis is a viable approach for related nitropyridine derivatives, as demonstrated in the preparation of 2-(2-bromophenoxy)-3-nitropyridine (94% yield under 5.78 mmol scale) . Key parameters to optimize include:

- Reagent stoichiometry : Maintain equimolar ratios of aromatic precursors (e.g., chlorophenol and nitropyridine derivatives).

- Reaction time/temperature : Microwave irradiation at 100–150°C for 10–30 minutes improves efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol ensures purity. Validate yields via HPLC (C18 column, 254 nm UV detection) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group orientation?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve bond angles and dihedral angles between the chlorophenyl and nitropyridine moieties. For analogs like 2-(4-methoxyphenoxy)-3-nitropyridine, C–O–C bond angles average 118.5°, with nitro group torsion angles of 5.2° .

- NMR spectroscopy : Compare -NMR shifts of aromatic protons. For example, meta-substituted chlorophenyl groups show coupling constants (J = 1.6–8.2 Hz) in CDCl, while nitro groups deshield adjacent pyridyl protons (δ 8.3–8.4 ppm) .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms involving this compound intermediates be resolved?

Methodological Answer: Address discrepancies via:

- Kinetic isotope effects (KIE) : Compare for nitro-group participation in nucleophilic aromatic substitution (e.g., using deuterated chlorophenylamine).

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles of proposed pathways. For example, nitro group electron-withdrawing effects lower activation barriers by 15–20 kJ/mol in SNAr reactions .

- In situ monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., Meisenheimer complexes) .

Q. What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?

Methodological Answer: Leverage molecular docking and QSAR:

- Target identification : Screen against kinases (e.g., P2Y1 receptors) using AutoDock Vina. Analogous 2-phenoxypyridines show binding affinities (K = 0.8–1.2 µM) via π-π stacking with Tyr .

- QSAR modeling : Use descriptors like logP (2.1–2.5), polar surface area (85–95 Ų), and H-bond acceptors (4–5) to correlate with bioactivity. Validate with leave-one-out cross-validation (R² > 0.85) .

Q. How can researchers analyze stability and decomposition pathways of this compound under varying pH and light conditions?

Methodological Answer:

- Forced degradation studies :

- Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours. Monitor via LC-MS; nitro group reduction to amine is common under acidic conditions .

- Photostability : Expose to UV light (320–400 nm) for 24 hours. Nitropyridines typically form hydroxylamine byproducts (m/z +16) .

- Kinetic analysis : Calculate degradation rate constants (k) using first-order models. For analogs, ranges from 6–12 hours under UV .

Q. What methodologies are recommended for resolving spectral overlaps in mixtures containing this compound and its isomers?

Methodological Answer:

- 2D NMR spectroscopy : Use HSQC and HMBC to assign - correlations. For example, meta-chloro substitution shows cross-peaks between H-4 (δ 7.2 ppm) and C-3 (δ 128 ppm) .

- High-resolution mass spectrometry (HRMS) : Differentiate isomers via exact mass (e.g., C _8 _3 _2 ^+ $ = 262.0378). Mass error < 2 ppm confirms molecular formula .

Q. How should toxicity and handling protocols be designed for this compound given its structural analogs?

Methodological Answer:

Q. What comparative studies can elucidate the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

- Hammett analysis : Measure reaction rates of derivatives with electron-donating (e.g., -OCH) vs. withdrawing (-NO) groups. For SNAr reactions, ρ values range from +3.5 to +4.2 .

- Cyclic voltammetry : Compare reduction potentials (E) of nitro groups. Meta-chloro substitution shifts E by −0.15 V vs. SCE due to inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.